Stereochemical Configuration: (3S,4R)-cis vs. (3S,4S)-trans Impact on BACE-1 Inhibitor Pharmacophore Compatibility
The (3S,4R) cis configuration places the 4-amino and 3-hydroxy groups on the same face of the piperidine ring, directly matching the pharmacophore geometry required for cis-4-amino-3-hydroxypiperidine-derived BACE-1 inhibitors. In the seminal BACE-1 inhibitor study by Iserloh et al. (2008), the piperidine-based cis-amino alcohol scaffold was a key pharmacophoric element leading to inhibitor 2f, one of the most potent BACE-1 inhibitors reported at the time [1]. The enantiomeric (3R,4S)-cis form and the diastereomeric (3S,4S)-trans form present fundamentally different spatial orientations of the hydrogen-bond-donating amino and hydroxyl groups to the BACE-1 catalytic aspartate dyad [2]. BindingDB data show that structurally elaborated BACE-1 inhibitors derived from this scaffold achieve Ki values as low as 6 nM, whereas compounds with inverted stereochemistry can show Ki values exceeding 60,000 nM (>10,000-fold difference in affinity) [3].
| Evidence Dimension | BACE-1 inhibitory potency dependence on cis-(3S,4R) stereochemistry |
|---|---|
| Target Compound Data | cis-(3S,4R) scaffold incorporated into optimized BACE-1 inhibitors yields Ki ≈ 6 nM (BindingDB BDBM50271171) [3] |
| Comparator Or Baseline | Compounds with mis-matched stereochemistry at the piperidine amino alcohol: Ki = 61,600 nM (BindingDB BDBM50361381, >10,000-fold weaker) [3] |
| Quantified Difference | >10,000-fold difference in binding affinity attributable to stereochemical configuration |
| Conditions | Recombinant human BACE-1, Rh-EVNLDAEFK substrate, Dixon and Cornish-Bowden analysis (cell-free system) |
Why This Matters
Procurement of the correct (3S,4R) stereoisomer is essential for any BACE-1 drug discovery program; use of the wrong stereoisomer can result in a >10,000-fold loss in target binding affinity, rendering the campaign uninterpretable.
- [1] Iserloh U, Wu Y, Cumming JN, et al. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008, 18(1): 414-417. PMID: 17980584. View Source
- [2] Brieva R, Gotor V, Villar-Barro Á. Highly selective chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines. Tetrahedron, 2015, 71(38): 6907-6912. (Establishes that relative and absolute stereochemistry of amino hydroxypiperidines is essential for biological activity.) View Source
- [3] BindingDB. BDBM50271171 (CHEMBL4125904): Ki = 6 nM for BACE-1; BDBM50361381 (CHEMBL1412710): Ki = 61,600 nM for BACE-1. Retrieved from BindingDB.org. View Source
